Cas no 15205-15-9 (1-(2-chloro-6-fluorophenyl)methanamine)

1-(2-Chloro-6-fluorophenyl)methanamine is a fluorinated and chlorinated aromatic amine with the molecular formula C₇H₇ClFN. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, enhances reactivity and selectivity in cross-coupling and functionalization reactions. The primary amine group allows for further derivatization, making it valuable for constructing complex molecular architectures. High purity grades are available to meet stringent research and industrial requirements. Proper handling under inert conditions is recommended due to potential sensitivity to air and moisture.
1-(2-chloro-6-fluorophenyl)methanamine structure
15205-15-9 structure
Product Name:1-(2-chloro-6-fluorophenyl)methanamine
CAS No:15205-15-9
MF:C7H7ClFN
MW:159.588584184647
MDL:MFCD00042458
CID:93461
PubChem ID:329748770
Update Time:2025-07-01

1-(2-chloro-6-fluorophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-fluorobenzylamine
    • 2-Chloro-4-fluorobenzylamine
    • 2-Fluoro-6-chlorobenzylamine
    • Benzylamine, 2-chloro-6-fluoro- (8CI)
    • (2-chloro-6-fluorophenyl)methanamine
    • TIMTEC-BB SBB003974
    • RARECHEM AL BW 0013
    • 2-Chloro-6-fluorobenzenemethanamine
    • (2-Chloro-6-fluorophenyl)methylamine
    • 2-Chloro-6-fluorobenzylamine98%
    • 2-Chloro-6-fluorobenzylamine 98%
    • 2-Chloro-6-fluorobenzylamine,97%
    • 2-chloro-6-fluorobenzyl amine
    • 6-chloro-2-fluorobenzylamine
    • 2-chloro-6-fluoro-benzylamine
    • 8260BV7XB1
    • Benzenemethanamine, 2-chloro-6-fluoro-
    • (2-CHLORO-6-FLUORO-PHENYL)METHANAMINE
    • (6-chloro-2-fluorophenyl)methylamine
    • PubChem19391
    • 1-(2-chloro-6-fluorophenyl)methanamine
    • NS00051052
    • CS-B0077
    • CK1117
    • 15205-15-9
    • BENZYLAMINE, 2-CHLORO-6-FLUORO-
    • SB76029
    • MFCD00042458
    • UNII-8260BV7XB1
    • FT-0611859
    • EINECS 239-259-1
    • 2 -Chloro-6 -fluorobenzylamine
    • DTXSID70164946
    • 2-Chloro-6-fluorobenzylamine, 97%
    • AKOS000138436
    • SCHEMBL113076
    • AC-10780
    • W-108057
    • Q27269307
    • PS-8783
    • A809249
    • 1-Methyl-4-cyano-5-amino-1,2-pyrazole
    • 2-Chloro-6-fluorobenzylamine, >=98.0% (GC)
    • EN300-33074
    • GVULSXIBCHPJEH-UHFFFAOYSA-N
    • MDL: MFCD00042458
    • Inchi: 1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
    • InChI Key: GVULSXIBCHPJEH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CN)F
    • BRN: 2357724

Computed Properties

  • Exact Mass: 159.02500
  • Monoisotopic Mass: 159.025105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: liquid
  • Density: 1.24 g/mL at 20 °C(lit.)
  • Boiling Point: 91-93 °C/20 mmHg(lit.)
  • Flash Point: 82 °C
  • Refractive Index: n20/D 1.539
  • PSA: 26.02000
  • LogP: 2.63810
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

1-(2-chloro-6-fluorophenyl)methanamine Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 2735 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26; S36/37/39; S45
  • Hazardous Material Identification: C
  • Packing Group:III
  • Hazard Level:8
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:8
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(2-chloro-6-fluorophenyl)methanamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(2-chloro-6-fluorophenyl)methanamine Pricemore >>

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1-(2-chloro-6-fluorophenyl)methanamine Production Method

1-(2-chloro-6-fluorophenyl)methanamine Related Literature

Additional information on 1-(2-chloro-6-fluorophenyl)methanamine

Introduction to 1-(2-chloro-6-fluorophenyl)methanamine (CAS No. 15205-15-9)

1-(2-chloro-6-fluorophenyl)methanamine, identified by its Chemical Abstracts Service (CAS) number 15205-15-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aromatic amine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and synthetic organic chemistry. The presence of both chloro and fluoro substituents on the benzene ring imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The compound’s structure, characterized by a methanamine group (-CH₂NH₂) attached to a phenyl ring substituted at the 2-position with chlorine and the 6-position with fluorine, contributes to its reactivity and functionalization potential. Such structural features are often exploited in medicinal chemistry to modulate binding interactions with biological targets, such as enzymes and receptors. The chloro group, in particular, can serve as a handle for further chemical transformations, including nucleophilic aromatic substitution reactions, while the fluoro atom introduces metabolic stability and lipophilicity modulation—a critical consideration in drug design.

In recent years, the pharmaceutical industry has placed increasing emphasis on the development of fluorinated aromatic compounds due to their favorable pharmacokinetic profiles. The fluorine atom’s ability to influence molecular properties like bioavailability, binding affinity, and metabolic clearance has been well-documented. For instance, studies have shown that fluorine substitution can enhance the binding of small-molecule inhibitors to their protein targets, thereby improving therapeutic efficacy. The compound 1-(2-chloro-6-fluorophenyl)methanamine exemplifies this trend, as its dual substitution pattern may confer synergistic effects on pharmacological activity.

Current research in medicinal chemistry increasingly leverages computational methods and high-throughput screening to identify promising lead compounds. The structural features of 1-(2-chloro-6-fluorophenyl)methanamine make it an attractive candidate for virtual screening campaigns aimed at discovering novel therapeutic agents. Its scaffold can be further modified through derivatization strategies to explore new chemical space, potentially leading to the identification of compounds with improved pharmacological profiles. Such efforts are particularly relevant in the context of addressing unmet medical needs, where innovative molecular designs are essential.

The synthesis of 1-(2-chloro-6-fluorophenyl)methanamine involves well-established organic transformations, including nucleophilic aromatic substitution (SNAr) reactions and reductive amination protocols. These synthetic approaches allow for modular construction of the target molecule while providing opportunities for introducing additional functional groups. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have also been explored to enhance reaction efficiency and selectivity. The versatility of its synthetic route makes it a valuable building block for academic and industrial research laboratories alike.

The biological activity of 1-(2-chloro-6-fluorophenyl)methanamine has been investigated in several contexts. Preliminary studies suggest that this compound may exhibit interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer. For example, its structural motif resembles known bioactive scaffolds that modulate the activity of targets such as kinases and transcription factors. While comprehensive pharmacological evaluation is still under way, these preliminary findings underscore its potential as a starting point for developing novel therapeutic interventions.

One notable application of derivatives related to 1-(2-chloro-6-fluorophenyl)methanamine is in the field of agrochemicals. Fluorinated aromatic compounds are frequently employed in the design of pesticides and herbicides due to their enhanced stability and efficacy. The presence of both chloro and fluoro substituents may confer resistance management benefits when used in crop protection formulations. This dual functionality allows for fine-tuning of physicochemical properties, such as solubility and vapor pressure, which are critical for optimizing agrochemical performance.

The environmental impact of using fluorinated compounds has been a subject of ongoing discussion within the scientific community. While these molecules offer significant advantages in terms of biologic activity and stability, their persistence in ecosystems raises concerns about long-term ecological effects. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Sustainable practices in fluorinated compound synthesis are essential for ensuring responsible innovation in pharmaceuticals and agrochemicals.

Future directions in research involving 1-(2-chloro-6-fluorophenyl)methanamine may include exploring its role as an intermediate in multicomponent reactions (MCRs) or as a precursor for heterocyclic frameworks. The growing interest in heterocycles as privileged structures in drug discovery provides ample opportunities for expanding the chemical space accessible from this scaffold. Additionally, advances in biocatalysis could enable more efficient production methods for derivatives of this compound, aligning with broader trends toward sustainable manufacturing processes.

In conclusion,1-(2-chloro-6-fluorophenyl)methanamine (CAS No. 15205-15-9) represents a structurally intriguing molecule with diverse applications across pharmaceuticals and agrochemicals. Its unique combination of chloro and fluoro substituents makes it a versatile scaffold for medicinal chemistry innovation, while its synthetic accessibility allows for rapid exploration of chemical diversity. As research continues to uncover new biological functions and synthetic methodologies,this compound is poised to remain an important tool in the discovery and development of next-generation bioactive molecules.

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